

Application Notes and Protocols: Quinic Acid-13C3 in NMR Spectroscopy

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **Quinic acid-13C3** in Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and drug development professionals interested in utilizing isotopically labeled quinic acid for metabolic tracer studies, pathway elucidation, and drug interaction analysis.

Introduction

Quinic acid is a naturally occurring carbocyclic acid found in many plants and is a key intermediate in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids. The use of isotopically labeled quinic acid, specifically with carbon-13 (13 C), offers a powerful tool for tracing its metabolic fate and understanding its role in various biological processes. NMR spectroscopy is an essential technique for these studies, as it can distinguish between the labeled and unlabeled positions within a molecule, providing detailed structural and quantitative information.[1][2][3][4] This document focuses on the application of **Quinic acid-13C3**, a quinic acid molecule with three 13 C-labeled carbon atoms, in metabolic research and drug discovery.

Applications of Quinic Acid-13C3 in NMR Spectroscopy







The primary application of **Quinic acid-13C3** is as a metabolic tracer.[5][6] By introducing this labeled compound into a biological system (e.g., cell culture, whole organism), researchers can track the incorporation of the ¹³C atoms into downstream metabolites. This allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes.

Key Applications Include:

- Shikimate Pathway Analysis: Tracing the conversion of quinic acid into chorismic acid and subsequently into aromatic amino acids (phenylalanine, tyrosine, and tryptophan).
- Microbial Metabolism Studies: Investigating the utilization of quinic acid as a carbon source by various microorganisms.
- Drug Metabolism and Pharmacokinetics: Studying the metabolic fate of quinic acid-based drugs or drug candidates.
- Herbicide and Antibiotic Development: As the shikimate pathway is absent in animals, it is a
 key target for the development of herbicides and antibiotics. Quinic acid-13C3 can be used
 to study the mechanism of action of inhibitors of this pathway.

Data Presentation

Predicted ¹³C NMR Chemical Shifts for Quinic Acid-13C3

The following table summarizes the predicted ¹³C NMR chemical shifts for a hypothetically labeled **Quinic acid-13C3**, specifically [1,2,6-¹³C₃]-Quinic acid, in D₂O. The predictions are based on the reported chemical shifts for unlabeled quinic acid.[3][7] The labeled positions will exhibit significantly enhanced signals in the ¹³C NMR spectrum.



Carbon Atom	Predicted ¹³ C Chemical Shift (ppm) in D ₂ O	
C-1	78.49	
C-2	43.07	
C-3	69.21	
C-4	77.68	
C-5	72.87	
C-6	39.61	
СООН	180.61	

Note: The bolded values indicate the ¹³C-labeled positions. The exact chemical shifts may vary slightly depending on the experimental conditions.

¹H NMR Spectral Data for Quinic Acid

The following table presents the ¹H NMR spectral data for unlabeled quinic acid in CD₃OD, which can be used as a reference for assigning proton signals in studies involving **Quinic acid-13C3**.[8] The presence of ¹³C labels will result in ¹H-¹³C coupling, leading to splitting of the proton signals attached to or adjacent to the labeled carbons.

Proton	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-2ax	2.05	dd	13.5, 9.5
H-2eq	1.95	dd	13.5, 4.0
H-3	3.55	m	
H-4	4.15	m	
H-5	3.90	m	
H-6ax	2.20	dd	14.0, 10.0
H-6eq	2.10	dd	14.0, 4.5



Experimental Protocols Protocol 1: Metabolic Tracer Study in E. coli

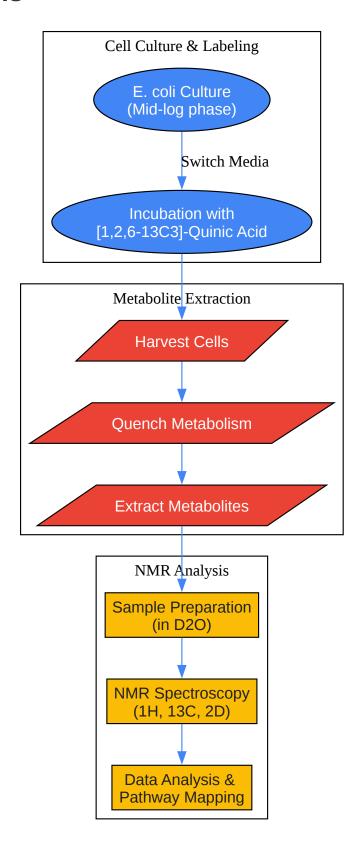
This protocol outlines a general procedure for a metabolic tracer study using [1,2,6-13C3]-Quinic acid to investigate the shikimate pathway in Escherichia coli.

1. Materials:

- E. coli strain (e.g., K-12)
- M9 minimal media
- [1,2,6-13C3]-Quinic acid
- Glucose (unlabeled)
- NMR tubes
- Deuterium oxide (D₂O)
- NMR Spectrometer (≥400 MHz)
- 2. Cell Culture and Labeling: a. Prepare M9 minimal media with 0.4% glucose as the primary carbon source. b. Inoculate the media with an overnight culture of E. coli and grow to mid-log phase ($OD_{600} \approx 0.6$). c. Pellet the cells by centrifugation and wash twice with M9 minimal media lacking a carbon source. d. Resuspend the cells in M9 minimal media containing a limiting amount of glucose (e.g., 0.05%) and 0.2% [1,2,6- $^{13}C_3$]-Quinic acid. e. Incubate the culture for a defined period (e.g., 2, 4, 6 hours) to allow for the uptake and metabolism of the labeled quinic acid.
- 3. Metabolite Extraction: a. Harvest the cells by centrifugation at 4°C. b. Quench metabolism by rapidly resuspending the cell pellet in a cold extraction solvent (e.g., 80% methanol). c. Lyse the cells using sonication or bead beating. d. Centrifuge to remove cell debris and collect the supernatant containing the metabolites. e. Dry the supernatant under a stream of nitrogen or by lyophilization.
- 4. NMR Sample Preparation and Analysis: a. Reconstitute the dried metabolite extract in a known volume of D₂O containing a known concentration of an internal standard (e.g., DSS or TSP). b. Transfer the sample to an NMR tube. c. Acquire ¹H and ¹³C NMR spectra. 2D NMR experiments such as HSQC and HMBC can be used for unambiguous assignment of signals. [3] d. Analyze the spectra to identify and quantify the ¹³C-labeled metabolites derived from [1,2,6-¹³C₃]-Quinic acid.



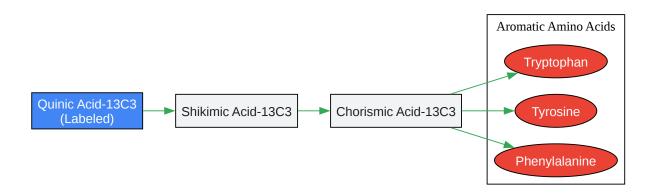
Visualizations



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Caption: Workflow for a metabolic tracer study using Quinic acid-13C3.



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Caption: Simplified Shikimate Pathway showing the flow of ¹³C labels.

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